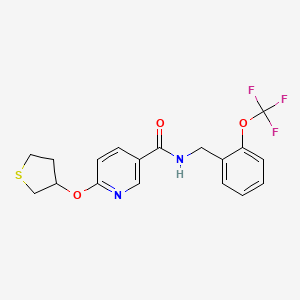
6-((tetrahydrothiophen-3-yl)oxy)-N-(2-(trifluoromethoxy)benzyl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-((tetrahydrothiophen-3-yl)oxy)-N-(2-(trifluoromethoxy)benzyl)nicotinamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound, also known as TAK-659, belongs to the class of nicotinamide phosphoribosyltransferase (NAMPT) inhibitors that have been found to have therapeutic potential in several diseases.
Scientific Research Applications
Applications in Biological Systems
Nicotinamide, a form of vitamin B3, plays a crucial role in cellular energy metabolism, influencing oxidative stress and regulating pathways linked to cellular survival and death. Its role extends to modulating immune system dysfunction, diabetes, and aging-related diseases. Nicotinamide is notable for its cytoprotective properties, which include blocking cellular inflammatory activation, early apoptotic phosphatidylserine exposure, and late nuclear DNA degradation. The underlying mechanisms involve interactions with key cellular pathways, including forkhead transcription factors, sirtuins, protein kinase B (Akt), and others, showcasing its potential for addressing a variety of disease states (Maiese et al., 2009).
Chemical and Physical Characterization
Studies on nicotinamide derivatives, including complex formation and characterizations, offer insights into their potential industrial and pharmaceutical applications. For example, the synthesis and characterization of zinc(II) benzoate complexes with nicotinamide reveal intricate molecular structures that could inform the design of new materials with specific electronic or optical properties (Zeleňák et al., 2004).
Antimicrobial and Antineoplastic Activities
Nicotinamide derivatives have been explored for their antimicrobial and antineoplastic activities, suggesting their utility in developing new therapeutic agents. For instance, certain derivatives exhibit significant antimicrobial activity against a range of bacterial and fungal species, highlighting their potential as a basis for novel antimicrobial drugs (Patel & Shaikh, 2010). Additionally, some derivatives have shown moderate activity against leukemia and carcinoma, underscoring the potential for nicotinamide-based compounds in cancer therapy (Ross, 1967).
Antioxidant Properties
The antioxidant capabilities of nicotinamide are notable, particularly its effectiveness against oxidative damage in brain mitochondria. This property positions nicotinamide as a potent antioxidant, capable of protecting cellular membranes against oxidative stress-induced damage, which is critical in neurodegenerative diseases (Kamat & Devasagayam, 1999).
properties
IUPAC Name |
6-(thiolan-3-yloxy)-N-[[2-(trifluoromethoxy)phenyl]methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O3S/c19-18(20,21)26-15-4-2-1-3-12(15)9-23-17(24)13-5-6-16(22-10-13)25-14-7-8-27-11-14/h1-6,10,14H,7-9,11H2,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUFBXWPBRYCTAF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1OC2=NC=C(C=C2)C(=O)NCC3=CC=CC=C3OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(E)-2-(3,5-dichlorophenyl)hydrazono]-3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile](/img/structure/B2369186.png)
![Methyl 2-[2-[2-[(4-methylphenyl)sulfonylamino]benzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2369187.png)
![2-[(4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)methyl]quinolin-8-yl methanesulfonate](/img/structure/B2369188.png)
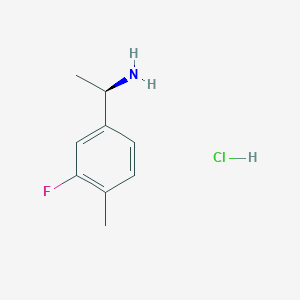
![3-Fluorobenzyl 2-ethoxy-4-oxo-4,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxylate](/img/structure/B2369190.png)
![1,3-Dimethoxy-7-azaspiro[3.5]nonane;hydrochloride](/img/structure/B2369191.png)
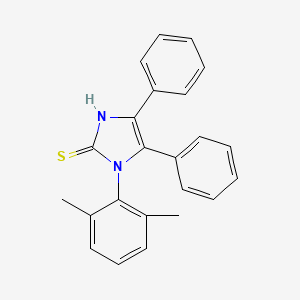
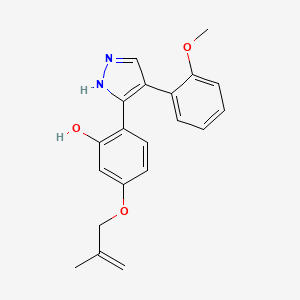

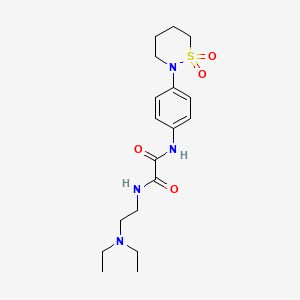
![{Bicyclo[2.2.2]octan-2-yl}methanesulfonamide](/img/structure/B2369202.png)
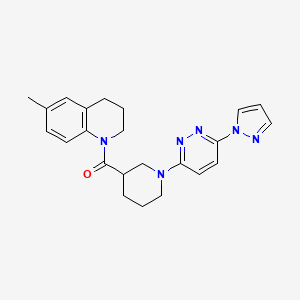
![[3-Amino-3-(pyridin-3-yl)propyl]dimethylamine](/img/structure/B2369204.png)